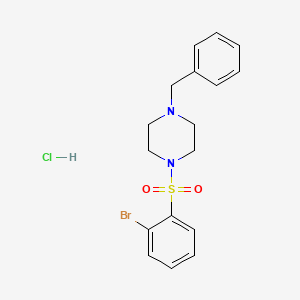

1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride

Vue d'ensemble

Description

Reactants: 1-Benzylpiperazine, 2-bromobenzenesulfonyl chloride.

Formation of the Hydrochloride Salt

Méthodes De Préparation

The synthesis of 1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride typically involves multiple steps:

-

Initial Synthesis of 1-Benzylpiperazine

Reactants: Piperazine hexahydrate, benzyl chloride, and ethanol.

Analyse Des Réactions Chimiques

1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:

-

Substitution Reactions

Reagents: Nucleophiles such as amines or thiols.

Conditions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Products: Substituted piperazine derivatives.

-

Oxidation Reactions

Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Conditions: Conducted in aqueous or organic solvents under controlled temperatures.

Products: Oxidized sulfonyl derivatives.

-

Reduction Reactions

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Conditions: Typically performed in anhydrous solvents like ether or tetrahydrofuran (THF).

Products: Reduced piperazine derivatives.

Applications De Recherche Scientifique

Case Studies

- Prostate Cancer : In vitro studies have demonstrated that piperazine derivatives can inhibit the growth of prostate cancer cells by inducing cell cycle arrest and apoptosis. Specific assays revealed that the compound can effectively reduce cell viability in cultured prostate cancer cells, suggesting its potential as a therapeutic agent in managing this disease.

- Breast Cancer : Similar studies have indicated that compounds with a piperazine structure can also impact breast cancer cell lines, leading to decreased proliferation rates and enhanced apoptosis. These findings highlight the need for further exploration of this compound's efficacy against various cancer types.

Cognitive Enhancement

The compound's structural properties suggest potential applications in treating cognitive deficits. Research into related piperazine derivatives has shown promise as dual-acting agents targeting serotonin receptors, specifically 5-HT3 and 5-HT6 receptors, which play critical roles in mood regulation and cognition.

Case Studies

- Animal Models : In studies involving rodent models, compounds similar to 1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride have been observed to improve cognitive functions impaired by neurotoxic agents. These effects are attributed to the compound's ability to modulate neurotransmitter systems involved in learning and memory .

Infectious Disease Treatment

The compound's sulfonamide group may enhance its antimicrobial properties, making it a candidate for further investigation in treating bacterial infections. Preliminary studies suggest that it could exhibit activity against certain pathogenic bacteria.

Case Studies

- In Vitro Studies : Laboratory tests have shown that piperazine derivatives can inhibit the growth of various bacterial strains, indicating their potential as new antimicrobial agents. The exact mechanism is still under investigation but may involve interference with bacterial protein synthesis or cell wall formation.

Safety and Efficacy

Comprehensive pharmacokinetic studies are essential for understanding the safety profile of this compound. Initial findings suggest favorable absorption characteristics, but detailed toxicological assessments are necessary to establish its therapeutic window.

| Property | Value |

|---|---|

| Solubility | High (in organic solvents) |

| Bioavailability | Moderate (subject to further study) |

| Toxicity | Preliminary studies indicate low toxicity at therapeutic doses |

Mécanisme D'action

The mechanism of action of 1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The compound is believed to act as a central nervous system stimulant by modulating the activity of neurotransmitters like dopamine and serotonin . This modulation occurs through binding to specific receptor sites, leading to altered neuronal signaling and physiological responses .

Comparaison Avec Des Composés Similaires

1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride can be compared with other piperazine derivatives:

-

1-Benzylpiperazine (BZP)

- Similar in structure but lacks the bromophenylsulfonyl group.

- Known for its stimulant properties and use as a recreational drug .

-

1-(3-Chlorophenyl)piperazine (mCPP)

- Contains a chlorophenyl group instead of a bromophenylsulfonyl group.

- Used as a starting material for the synthesis of antidepressant drugs .

-

1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

- Features a trifluoromethyl group in place of the bromophenylsulfonyl group.

- Often used in combination with BZP for its psychoactive effects .

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.

Activité Biologique

1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effectiveness in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound is characterized by a piperazine core substituted with a benzyl group and a bromophenylsulfonyl moiety. The presence of these functional groups is believed to contribute to its biological properties.

Anti-Inflammatory Activity

Recent studies have demonstrated the anti-inflammatory effects of this compound through inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Experimental Findings

- Inhibition of NO Production : The compound was tested at a concentration of 6.0 μM, showing a significant reduction in NO secretion compared to controls. Specifically, it inhibited NO production by 55.39 ± 0.91%, while the reference compound pyrrolidine dithiocarbamate (PDTC) achieved 68.32 ± 2.69% inhibition .

- Cell Viability : At the same concentration, there was no significant toxicity observed on RAW264.7 cells, indicating a favorable safety profile for further development .

Anticancer Activity

The anticancer potential of related piperazine derivatives has been explored extensively, with promising results indicating that modifications to the piperazine structure can enhance efficacy against various cancer cell lines.

Case Studies

-

Prostate Cancer : In vitro studies have shown that certain derivatives of piperazine, including those similar to this compound, induce growth arrest in prostate cancer cell lines (LnCap and C4-2). The mechanism involves interference with cell cycle progression and apoptosis induction .

Compound IC50 (μM) Effect Compound A 25 Induces growth arrest This compound TBD TBD - Structure-Activity Relationship (SAR) : A series of sulfonamide derivatives were synthesized and tested for their anticancer activity. The presence of electron-withdrawing groups such as bromine significantly enhanced the potency against cancer cells by modulating interactions with biological targets .

The biological activity of this compound is hypothesized to involve:

- Inhibition of Pro-inflammatory Cytokines : By reducing NO production, the compound may modulate inflammatory pathways that are often upregulated in chronic diseases.

- Targeting Cancer Cell Metabolism : Similar compounds have been shown to interfere with oxidative phosphorylation (OXPHOS), a critical pathway for energy production in cancer cells .

Propriétés

IUPAC Name |

1-benzyl-4-(2-bromophenyl)sulfonylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O2S.ClH/c18-16-8-4-5-9-17(16)23(21,22)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15;/h1-9H,10-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNUNKLBFFEDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592219 | |

| Record name | 1-Benzyl-4-(2-bromobenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864759-62-6 | |

| Record name | 1-Benzyl-4-(2-bromobenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.